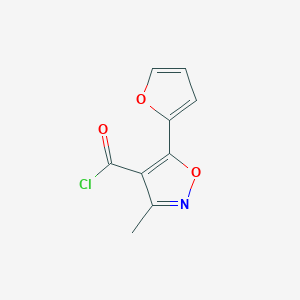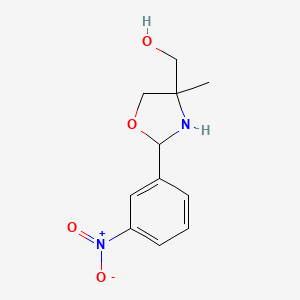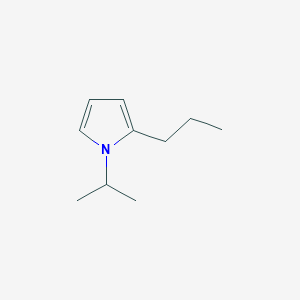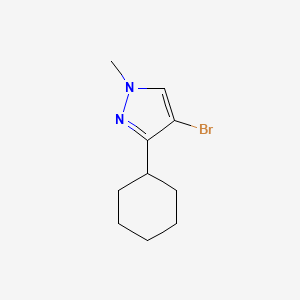
4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-cyclohexyl-1-methyl-1H-Pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom at the 4-position and a cyclohexyl group at the 3-position makes this compound unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyclohexyl-1-methyl-1H-pyrazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-cyclohexyl-1-methyl-1H-Pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-cyclohexyl-1-methyl-1H-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Pyrazole oxides are the primary products.
Reduction Reactions: The main product is 3-cyclohexyl-1-methyl-1H-pyrazole.
Applications De Recherche Scientifique
4-Bromo-3-cyclohexyl-1-methyl-1H-Pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methyl-1H-pyrazole: Similar structure but lacks the cyclohexyl group.
3-Cyclohexyl-1-methyl-1H-pyrazole: Similar structure but lacks the bromine atom.
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the cyclohexyl group.
Uniqueness
The presence of both the bromine atom and the cyclohexyl group in 4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole makes it uniqueThe compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H15BrN2 |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
4-bromo-3-cyclohexyl-1-methylpyrazole |
InChI |
InChI=1S/C10H15BrN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
Clé InChI |
NHIXUGBGFXYDSW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C2CCCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



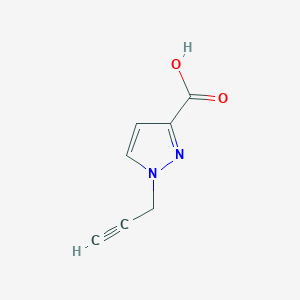

![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
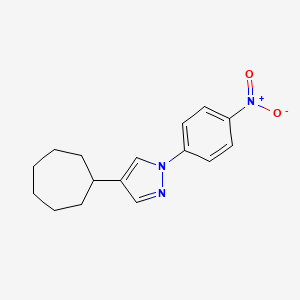

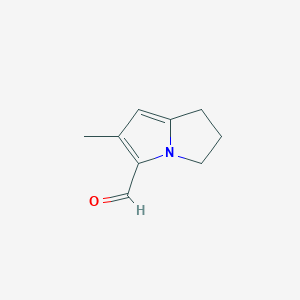
![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)

